molecular formula C8H14O2 B063350 1-(Methoxymethyl)-3,4-epoxycyclohexane CAS No. 168564-10-1

1-(Methoxymethyl)-3,4-epoxycyclohexane

Cat. No. B063350
M. Wt: 142.2 g/mol
InChI Key: JUBOISWHAUYTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)-3,4-epoxycyclohexane, also known as MOM-epoxide, is a cyclic organic compound with the chemical formula C9H16O2. It is a colorless liquid that is used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

1-(Methoxymethyl)-3,4-epoxycyclohexane reacts with nucleophiles through an SN2 mechanism, where the nucleophile attacks the carbon atom in the epoxide ring, leading to the formation of a new carbon-nucleophile bond and the opening of the ring.

Biochemical And Physiological Effects

1-(Methoxymethyl)-3,4-epoxycyclohexane has no known biochemical or physiological effects on living organisms as it is primarily used in laboratory experiments.

Advantages And Limitations For Lab Experiments

1-(Methoxymethyl)-3,4-epoxycyclohexane is a versatile reagent that can be used in various laboratory experiments due to its ability to react with different nucleophiles. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 1-(Methoxymethyl)-3,4-epoxycyclohexane is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, which can lead to degradation and reduced reactivity.

Future Directions

There are several future directions for the use of 1-(Methoxymethyl)-3,4-epoxycyclohexane in scientific research. One potential application is in the development of new drugs and therapeutic agents. 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a building block for the synthesis of various bioactive molecules, including anticancer and antiviral agents. Another potential direction is in the development of new materials and polymers. 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a monomer for the synthesis of various polymers, which can have applications in fields such as electronics, coatings, and adhesives. Additionally, 1-(Methoxymethyl)-3,4-epoxycyclohexane can be used as a tool for the study of enzyme mechanisms and protein interactions, providing insights into biological processes and disease pathways.

Synthesis Methods

1-(Methoxymethyl)-3,4-epoxycyclohexane can be synthesized through the reaction of cyclohexene with paraformaldehyde and methanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 1-(Methoxymethyl)-3,4-epoxycyclohexane as the main product, which can be purified through distillation or chromatography.

Scientific Research Applications

1-(Methoxymethyl)-3,4-epoxycyclohexane is widely used in scientific research due to its ability to react with various nucleophiles such as amines, alcohols, and thiols. This makes it a valuable tool for the synthesis of various organic compounds, including peptides, amino acids, and nucleosides.

properties

CAS RN

168564-10-1

Product Name

1-(Methoxymethyl)-3,4-epoxycyclohexane

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3-(methoxymethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O2/c1-9-5-6-2-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3

InChI Key

JUBOISWHAUYTDY-UHFFFAOYSA-N

SMILES

COCC1CCC2C(C1)O2

Canonical SMILES

COCC1CCC2C(C1)O2

synonyms

7-Oxabicyclo[4.1.0]heptane, 3-(methoxymethyl)-

Origin of Product

United States

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